Cas no 1022969-21-6 (7-amino-2,3,4,5-tetrahydro-1,4-benzoxazepin-5-one)

7-Amino-2,3,4,5-tetrahydro-1,4-benzoxazepin-5-one is a heterocyclic compound featuring a benzoxazepine core with an amino substituent at the 7-position. This structure is of interest in medicinal chemistry due to its potential as a pharmacophore in the development of bioactive molecules. The compound's fused oxazepine ring system offers rigidity and conformational stability, which can enhance binding affinity to biological targets. Its amino group provides a versatile handle for further derivatization, enabling the synthesis of analogs for structure-activity relationship studies. This scaffold is particularly relevant in the exploration of central nervous system (CNS) therapeutics, given its similarity to other privileged structures in neuroactive compounds.
7-amino-2,3,4,5-tetrahydro-1,4-benzoxazepin-5-one structure
1022969-21-6 structure
Product name:7-amino-2,3,4,5-tetrahydro-1,4-benzoxazepin-5-one
CAS No:1022969-21-6
MF:C9H10N2O2
MW:178.187901973724
MDL:MFCD14705089
CID:2182805
PubChem ID:19891363

7-amino-2,3,4,5-tetrahydro-1,4-benzoxazepin-5-one Chemical and Physical Properties

Names and Identifiers

    • 7-Amino-3,4-dihydro-2h-benzo[f][1,4]oxazepin-5-one
    • 7-Amino-3,4-Dihydro-1,4-Benzoxazepin-5(2H)-One
    • 7-Amino-3,4-Dihydro-1,4-Benzoxazepin-5(2H)-One(WX603152)
    • 7-amino-2,3,4,5-tetrahydro-1,4-benzoxazepin-5-one
    • AS-39688
    • 1022969-21-6
    • MFCD14705089
    • CS-0038927
    • SCHEMBL2060404
    • DB-264034
    • EN300-268743
    • SB30231
    • Z1255366808
    • 7-amino-3,4-dihydrobenzo[f][1,4]oxazepin-5(2H)-one
    • 7-amino-3,4-dihydro-2H-1,4-benzoxazepin-5-one
    • FILSGOOINMONSL-UHFFFAOYSA-N
    • F2189-0491
    • XQB96921
    • AKOS023598682
    • 870-967-9
    • MDL: MFCD14705089
    • Inchi: InChI=1S/C9H10N2O2/c10-6-1-2-8-7(5-6)9(12)11-3-4-13-8/h1-2,5H,3-4,10H2,(H,11,12)
    • InChI Key: FILSGOOINMONSL-UHFFFAOYSA-N
    • SMILES: C1=C(C=C2C(=C1)OCCNC2=O)N

Computed Properties

  • Exact Mass: 178.074227566g/mol
  • Monoisotopic Mass: 178.074227566g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 0
  • Complexity: 208
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.3
  • Topological Polar Surface Area: 64.4Ų

7-amino-2,3,4,5-tetrahydro-1,4-benzoxazepin-5-one Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
eNovation Chemicals LLC
D960662-1g
7-Amino-3,4-Dihydro-1,4-Benzoxazepin-5(2H)-One
1022969-21-6 95%
1g
$515 2024-06-06
eNovation Chemicals LLC
D960662-100mg
7-Amino-3,4-Dihydro-1,4-Benzoxazepin-5(2H)-One
1022969-21-6 95%
100mg
$175 2024-06-06
Enamine
EN300-268743-2.5g
7-amino-2,3,4,5-tetrahydro-1,4-benzoxazepin-5-one
1022969-21-6 95.0%
2.5g
$702.0 2025-02-20
abcr
AB455237-1 g
7-Amino-3,4-dihydro-1,4-benzoxazepin-5(2H)-one; .
1022969-21-6
1g
€684.50 2023-07-18
Life Chemicals
F2189-0491-1mg
7-amino-2,3,4,5-tetrahydro-1,4-benzoxazepin-5-one
1022969-21-6 90%+
1mg
$81.0 2023-07-07
Life Chemicals
F2189-0491-10mg
7-amino-2,3,4,5-tetrahydro-1,4-benzoxazepin-5-one
1022969-21-6 90%+
10mg
$118.5 2023-07-07
Life Chemicals
F2189-0491-75mg
7-amino-2,3,4,5-tetrahydro-1,4-benzoxazepin-5-one
1022969-21-6 90%+
75mg
$312.0 2023-07-07
TRC
A790323-50mg
7-Amino-3,4-dihydro-1,4-benzoxazepin-5(2H)-one
1022969-21-6
50mg
$ 190.00 2023-04-19
Life Chemicals
F2189-0491-25mg
7-amino-2,3,4,5-tetrahydro-1,4-benzoxazepin-5-one
1022969-21-6 90%+
25mg
$163.5 2023-07-07
Enamine
EN300-268743-0.25g
7-amino-2,3,4,5-tetrahydro-1,4-benzoxazepin-5-one
1022969-21-6 95.0%
0.25g
$197.0 2025-02-20

Additional information on 7-amino-2,3,4,5-tetrahydro-1,4-benzoxazepin-5-one

7-Amino-2,3,4,5-Tetrahydro-1,4-Benzoxazepin-5-One: A Comprehensive Overview

The compound with CAS No. 1022969-21-6, known as 7-amino-2,3,4,5-tetrahydro-1,4-benzoxazepin-5-one, is a structurally unique and biologically significant molecule that has garnered attention in the fields of pharmacology and organic chemistry. This compound belongs to the class of benzoxazepines, which are heterocyclic compounds characterized by a fused benzene ring and a seven-membered ring containing nitrogen and oxygen atoms. The benzoxazepine core is a versatile scaffold that has been extensively studied for its potential in drug discovery.

The 7-amino substitution in this compound plays a crucial role in its pharmacological properties. Amino groups are known to enhance solubility and bioavailability, making this compound a promising candidate for drug delivery systems. Recent studies have highlighted the ability of 7-amino-2,3,4,5-tetrahydro-1,4-benzoxazepin-5-one to modulate various cellular pathways, particularly those involved in inflammation and oxidative stress. These findings suggest potential applications in the treatment of chronic diseases such as neurodegenerative disorders and cardiovascular conditions.

One of the most intriguing aspects of this compound is its tetrahydro structure. The partial saturation of the benzoxazepine ring introduces rigidity and stability to the molecule while maintaining its flexibility for interactions with biological targets. This structural feature has been exploited in medicinal chemistry to design analogs with improved potency and selectivity. For instance, researchers have reported that the tetrahydrobenzoxazepinone framework can be modified to enhance binding affinity to specific receptors or enzymes.

Recent advancements in synthetic chemistry have also contributed to the understanding of 7-amino-2,3,4,5-tetrahydro-1,4-benzoxazepin-5-one. Novel synthesis routes have been developed to streamline the production of this compound and its derivatives. These methods often involve multi-component reactions or catalytic processes that minimize waste and improve efficiency. Such innovations are critical for scaling up production to meet the demands of preclinical and clinical studies.

In terms of biological activity, 7-amino-2,3,4,5-tetrahydro-1,4-benzoxazepin-5-one has shown remarkable anti-inflammatory properties in vitro and in vivo models. Studies conducted on animal models have demonstrated its ability to reduce cytokine production and inhibit pro-inflammatory signaling pathways such as NF-kB and MAPK. These results underscore its potential as a therapeutic agent for inflammatory diseases like arthritis and dermatitis.

Moreover, the compound exhibits antioxidant activity by neutralizing reactive oxygen species (ROS) and upregulating antioxidant defense mechanisms. This dual anti-inflammatory and antioxidant profile makes it a compelling candidate for addressing oxidative stress-related pathologies such as Alzheimer's disease and age-related macular degeneration.

Another area of active research is the exploration of 7-amino-2,3,4,5-tetrahydro-1,4-benzoxazepin-5-one as a radiosensitizer or chemosensitizer in cancer therapy. Preclinical data indicate that this compound can enhance the efficacy of conventional chemotherapeutic agents by sensitizing cancer cells to apoptosis while protecting normal cells from oxidative damage.

The structural versatility of benzoxazepines also allows for functionalization at various positions on the ring system. For example, substitution at position 7 with an amino group introduces hydrogen bonding capabilities that can improve drug-target interactions. This modification has been shown to significantly enhance bioavailability compared to other analogs lacking such functional groups.

In conclusion,7-amino-2,3,,4,,5-tetrahydro,,1,,4,-benzoxazepin,,5,-one represents a cutting-edge molecule with diverse therapeutic applications across multiple disease areas. Its unique structure combines stability with functional versatility

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Amadis Chemical Company Limited
(CAS:1022969-21-6)7-amino-2,3,4,5-tetrahydro-1,4-benzoxazepin-5-one
A1016205
Purity:99%
Quantity:5g
Price ($):1796.0